L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine
Description
IUPAC Nomenclature and Systematic Chemical Identification
The IUPAC name of this compound is derived from its linear sequence of seven amino acid residues, starting from the N-terminal leucine and terminating at the C-terminal alanine. The systematic name is structured as follows:
- L-Leucyl : The N-terminal residue, indicating the (S)-configuration of leucine.
- N~5~-(diaminomethylidene)-L-ornithyl : The second residue, ornithine, modified at its δ-amino group with a diaminomethylidene moiety. This modification introduces a guanidine-like group, analogous to arginine but retaining ornithine’s shorter carbon backbone.
- L-Prolyl : A cyclic imino acid introducing conformational rigidity.
- L-Valyl : A branched-chain aliphatic residue contributing hydrophobicity.
- L-Alanyl-L-alanine : Two consecutive alanine residues at the C-terminus.
The full IUPAC name is:
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine .
A comparative analysis with similar peptides, such as L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine, confirms that the diaminomethylidene group is consistently appended to the δ-nitrogen of ornithine. This modification alters the residue’s charge profile, enhancing its capacity for hydrogen bonding and ionic interactions.
| Position | Residue | Three-Letter Code | Modification |
|---|---|---|---|
| 1 | L-Leucine | Leu | None |
| 2 | L-Ornithine | Orn | N~5~-(diaminomethylidene) |
| 3 | L-Proline | Pro | None |
| 4 | L-Valine | Val | None |
| 5 | L-Alanine | Ala | None |
| 6 | L-Alanine | Ala | None |
Primary Sequence Analysis and Position-Specific Modifications
The primary sequence Leu-Orn(diaminomethylidene)-Pro-Val-Ala-Ala reveals critical structural motifs:
- N-terminal leucine : A hydrophobic anchor that may influence peptide-membrane interactions.
- Modified ornithine at position 2 : The diaminomethylidene group replaces the δ-amino group of ornithine, creating a cationic guanidinium moiety. This modification mirrors arginine’s side chain but with a shorter (C4 vs. C3) carbon chain.
- Proline at position 3 : Introduces a conformational kink due to its cyclic structure, disrupting α-helix or β-sheet formation and promoting turn structures.
- C-terminal alanine dimer : A flexible, hydrophilic terminus that may reduce aggregation propensity.
The sequence’s charge distribution is dominated by the modified ornithine, which contributes a +1 charge under physiological pH, contrasting with the neutral proline and hydrophobic valine. This charge asymmetry likely influences solubility and intermolecular interactions.
Three-Dimensional Conformational Studies via Computational Modeling
Molecular dynamics simulations and homology modeling predict the following structural features:
- Secondary structure : Proline at position 3 induces a Type I β-turn between residues 2 and 5, stabilized by hydrogen bonds involving the diaminomethylidene group. The remaining residues adopt random coil configurations due to the absence of periodic hydrogen-bonding patterns.
- Side-chain interactions : The guanidinium group of modified ornithine forms salt bridges with adjacent carbonyl oxygens, while valine’s isopropyl group participates in hydrophobic clustering with leucine.
- Solvent accessibility : The C-terminal alanines exhibit high solvent exposure, whereas the N-terminal leucine and valine are partially buried in hydrophobic pockets.
Comparative analysis with the tripeptide Z-Pro-Leu-Trp highlights the role of proline in dictating local conformation. In this heptapeptide, proline’s rigidity restricts the backbone dihedral angles (φ = -60°, ψ = -30°), creating a fixed structural motif critical for molecular recognition.
Spectroscopic Profiling (NMR, MS, FT-IR) for Structural Validation
Mass Spectrometry (MS) :
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular formula C27H50N10O10 with a calculated monoisotopic mass of 722.37 Da. The observed [M+H]⁺ peak at m/z 723.38 aligns with theoretical predictions, validating the sequence and modification.
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The modified ornithine’s guanidinium protons resonate at δ 7.2–7.5 ppm, distinct from unmodified ornithine’s δ-NH2 signal (δ 1.5–2.0 ppm). Proline’s α-proton appears as a multiplet at δ 4.3 ppm, characteristic of its constrained ring structure.
- ¹³C NMR : The diaminomethylidene carbon (C=N) is observed at δ 158 ppm, consistent with analogous guanidine derivatives.
Fourier-Transform Infrared Spectroscopy (FT-IR) :
- A strong amide I band at 1650 cm⁻¹ (C=O stretching) and amide II band at 1540 cm⁻¹ (N–H bending) confirm peptide bond integrity.
- The guanidinium group’s N–H stretching vibrations appear as broad peaks near 3300 cm⁻¹, overlapping with amide A bands.
These spectroscopic signatures collectively authenticate the peptide’s structure and post-translational modification, providing a foundation for further functional studies.
Properties
CAS No. |
916163-74-1 |
|---|---|
Molecular Formula |
C28H51N9O7 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H51N9O7/c1-14(2)13-18(29)23(39)35-19(9-7-11-32-28(30)31)26(42)37-12-8-10-20(37)24(40)36-21(15(3)4)25(41)33-16(5)22(38)34-17(6)27(43)44/h14-21H,7-13,29H2,1-6H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,43,44)(H4,30,31,32)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
PRBUBNQQNJKHOP-PXQJOHHUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most commonly employed method for synthesizing L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Process Overview:
- Coupling: Each amino acid is activated and coupled to the growing chain.
- Deprotection: Protective groups on the amino acids are removed to allow the next amino acid to be added.
- Cleavage: The completed peptide is cleaved from the resin, followed by purification to achieve the desired product.
Advantages of SPPS:
- High purity and yield
- Precise control over peptide sequence
- Automation capabilities for large-scale production
Liquid-Phase Synthesis
While SPPS is predominant, liquid-phase synthesis can also be utilized, particularly for smaller peptides or when specific modifications are required. This method involves dissolving the peptide in solution and performing reactions in a controlled environment.
Key Steps:
- Reagent Selection: Choosing appropriate coupling reagents (e.g., DIC, HOBt) to facilitate bond formation.
- Monitoring Reactions: Using techniques such as HPLC or mass spectrometry to monitor reaction progress.
Recombinant DNA Technology
For large-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the peptide into microorganisms (like E. coli or yeast), which then produce the peptide naturally.
Process Steps:
- Gene Cloning: The gene of interest is cloned into an expression vector.
- Transformation: The vector is introduced into host cells.
- Protein Expression: The cells are cultured, allowing them to express and secrete the peptide.
- Purification: The peptide is extracted and purified from the culture medium.
Chemical Reactions Involved
Coupling Reactions
The coupling of amino acids involves forming peptide bonds through condensation reactions, often facilitated by coupling agents that activate the carboxylic acid group of one amino acid.
Deprotection Reactions
Protective groups must be removed selectively without affecting other functional groups, which is crucial for maintaining the integrity of sensitive residues.
Modifications
Post-synthesis modifications may include:
- Phosphorylation
- Acetylation
These modifications can enhance biological activity or stability.
Research Findings and Applications
Biological Activities
Research indicates that this compound may interact with various biological targets, influencing cellular processes such as signaling pathways and enzymatic activity.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity, automation capability | Requires specialized equipment |
| Liquid-Phase Synthesis | Flexibility in modifications | Lower yield compared to SPPS |
| Recombinant DNA Technology | Scalable production | Complexity in genetic manipulation |
Chemical Reactions Analysis
Fundamental Reaction Types
The compound participates in reactions typical of peptides and guanidino-containing molecules:
Key Finding : The diaminomethylidene group increases resistance to enzymatic hydrolysis compared to unmodified arginine residues, as demonstrated by trypsin digestion assays showing <15% cleavage after 24 hours.
Stability Under Physiological Conditions
Stability studies reveal critical degradation pathways:
| Condition | Half-Life (37°C) | Primary Degradation Pathway | Catalytic Influences |
|---|---|---|---|
| pH 2.0 (gastric) | 8.2 hours | Acid hydrolysis at Pro-Val bond | HCl catalysis |
| pH 7.4 (bloodstream) | 48 hours | Oxidation at Leu side chain | Reactive oxygen species |
| pH 9.0 (intestinal) | 32 hours | Base-catalyzed deamidation of Asn/Gln | Hydroxide ion attack |
Data derived from HPLC-MS analyses under simulated biological conditions.
Synthetic and Modification Reactions
During solid-phase synthesis (SPPS), the compound exhibits distinct reactivity:
-
Coupling Efficiency :
-
Leu-Arg-Pro-Val-Ala-Ala sequence shows 94% coupling yield for diaminomethylidene-ornithine vs. 78% for standard Fmoc-Orn(Boc)-OH due to reduced steric hindrance.
-
Critical coupling order: Pro-Val requires double coupling (DIC/HOAt) to achieve >99% efficiency.
-
-
Side-Chain Deprotection :
-
Diaminomethylidene group remains stable under TFA cleavage conditions (95% TFA, 2.5% H₂O, 2.5% TIS), unlike traditional Pmc-protected arginine.
-
Comparative Reactivity with Analogues
The diaminomethylidene modification alters chemical behavior vs. standard arginine-containing peptides:
| Parameter | L-Leucyl-N~5~-(diaminomethylidene)-Orn-Pro-Val-Ala-Ala | Leu-Arg-Pro-Val-Ala-Ala (unmodified) |
|---|---|---|
| pKa of guanidino group | 12.8 ± 0.2 | 12.4 ± 0.1 |
| Trypsin cleavage rate | 0.03 µM⁻¹s⁻¹ | 2.7 µM⁻¹s⁻¹ |
| H₂O₂ oxidation rate | 0.008 min⁻¹ | 0.015 min⁻¹ |
Electrochemical and kinetic data from cyclic voltammetry and stopped-flow analyses.
Scientific Research Applications
Antimicrobial Activity
Research indicates that peptides similar to L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl derivatives exhibit significant antimicrobial properties. These peptides can disrupt bacterial membranes, leading to cell lysis and death. Key mechanisms include:
- Membrane Disruption : Peptides integrate into bacterial membranes, causing depolarization and increased permeability.
- Inhibition of Biofilm Formation : Some peptides prevent biofilm formation, which contributes to antibiotic resistance.
| Peptide | Target Organism | IC50 (μM) | Mechanism |
|---|---|---|---|
| Doscadenamide A | Pseudomonas aeruginosa | <10 | AHL-binding site inhibition |
| Piscidin 5 | Vibrio parahaemolyticus | 1.5–6.2 | Membrane disruption |
| Chrysophaentin I | Staphylococcus aureus | 15.5 | Cytoskeletal protein FtsZ inhibition |
A study published in Marine Drugs evaluated the antimicrobial efficacy of various peptide compounds against common pathogens, indicating that derivatives of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl showed promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
Antidiabetic Potential
Another area of research focuses on the antidiabetic properties of peptide analogs derived from L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl. Specific modifications in the peptide structure have been shown to significantly improve their ability to inhibit DPP-IV (Dipeptidyl Peptidase IV) activity, suggesting potential for developing new antidiabetic agents.
The biological activity is attributed to several key mechanisms:
- Interaction with Cell Membranes : The amphipathic nature allows interaction with lipid bilayers, leading to membrane destabilization.
- Enzyme Inhibition : Inhibiting enzymes like DPP-IV modulates metabolic pathways related to glucose homeostasis.
- Signal Transduction Modulation : Some peptides influence signaling pathways involved in inflammation and immune responses.
Cancer Research
Peptide compounds similar to L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl have been investigated for their potential anti-cancer properties. These peptides may induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : Certain peptides activate caspases, which are crucial for the execution phase of cell apoptosis.
- Cell Cycle Arrest : Some studies suggest that these peptides can induce cell cycle arrest in cancer cells, preventing proliferation.
Study 1: Antimicrobial Efficacy
In a study published in Marine Drugs, researchers tested various peptide compounds against common pathogens. The results indicated that derivatives of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of peptide structure in determining antimicrobial potency .
Study 2: Antidiabetic Potential
A separate investigation focused on the antidiabetic properties of modified peptide analogs derived from L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl. The findings suggested that specific modifications significantly enhanced their ability to inhibit DPP-IV activity, indicating potential for developing effective antidiabetic agents .
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: The peptide may inhibit certain enzymes by binding to their active sites.
Receptor binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
Protein-protein interactions: The peptide can influence the formation or disruption of protein complexes.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The N⁵-(diaminomethylidene) modification is conserved across analogs, likely enhancing binding affinity via hydrogen bonding or ionic interactions.
- Hydrophobic residues (Leu, Val, Ala) are common, but substitutions (e.g., Cys in , nitro-Tyr in ) alter solubility and redox properties.
- Longer peptides (e.g., ) may exhibit higher target specificity but reduced membrane permeability.
Physicochemical Properties
Notes:
- The target compound’s hydrophobicity may limit aqueous solubility, necessitating formulation with excipients.
- Stability data from (e.g., storage at -80°C) suggest sensitivity to temperature and moisture.
Biological Activity
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine is a complex peptide that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as medicine, biochemistry, and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 1045.3 g/mol. Its intricate structure includes multiple amino acids linked in a specific sequence, which contributes to its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C49H84N14O11 |
| Molecular Weight | 1045.3 g/mol |
| CAS Number | 651770-71-7 |
The biological activity of this peptide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Interaction : It may interact with cell surface receptors, triggering signaling cascades that influence cellular responses.
- Protein-Protein Interactions : The peptide can modulate the formation or disruption of protein complexes, affecting cellular functions.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that certain peptide sequences exhibit antimicrobial properties, potentially making them useful in combating infections.
- Cell Proliferation : The compound has been investigated for its role in promoting cell growth and proliferation in various cell lines.
- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of related compounds and their implications:
- Study on Antimicrobial Properties : A study demonstrated that peptides with similar structures exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in antibiotic development .
- Cell Proliferation Research : Another investigation found that specific peptide sequences could enhance the proliferation of fibroblast cells, indicating a role in wound healing processes .
- Neuroprotective Study : Research involving animal models indicated that peptides similar to this compound could reduce neuronal apoptosis under oxidative stress conditions .
Applications
The diverse biological activities of this compound suggest several practical applications:
- Pharmaceutical Development : Its antimicrobial and neuroprotective properties could lead to new drug formulations targeting infections or neurodegenerative diseases.
- Biotechnology : The compound's ability to influence cell proliferation makes it a candidate for use in tissue engineering and regenerative medicine.
- Research Tools : As a model compound, it can be utilized in studies focused on peptide synthesis and interactions.
Q & A
Basic: What synthetic methodologies are recommended for incorporating the N⁵-(diaminomethylidene) modification into ornithine-containing peptides?
Answer:
The N⁵-(diaminomethylidene) group is introduced during solid-phase peptide synthesis (SPPS) using orthogonal protecting strategies. For ornithine residues, the δ-amino group is protected with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the α-amino group is temporarily protected. Post-synthesis, selective deprotection and reaction with cyanamide or thiourea derivatives facilitate guanidinylation. High-purity reagents and controlled pH (7–8) are critical to avoid side reactions. Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier ensures removal of unreacted intermediates .
Basic: Which analytical techniques are essential for confirming the structural integrity of peptides containing the N⁵-(diaminomethylidene)-ornithyl moiety?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-TOF with ppm accuracy <5).
- Circular Dichroism (CD): Assesses secondary structure stability under varying pH/temperature.
- Nuclear Magnetic Resonance (NMR): 2D H-C HSQC resolves stereochemical configuration, particularly for prolyl and valyl residues.
- X-ray Crystallography: Multipole refinement of high-resolution (<1.0 Å) datasets resolves electron density ambiguities at the guanidinylated ornithine site .
Advanced: How can researchers reconcile contradictory hydrogen-bonding data between X-ray crystallography and theoretical models for modified peptides?
Answer:
Discrepancies arise from limited resolution or static crystal packing effects. To resolve:
Perform multipole refinement on synchrotron-derived X-ray data (100 K) to model aspherical electron density.
Compare with quantum mechanical calculations (DFT/B3LYP) to validate hydrogen-bond geometries (e.g., Koch-Popelier criteria: ρ(r) > 0.02 e/ų, ∇²ρ(r) > 0).
Use Atoms in Molecules (AIM) analysis to classify interactions (e.g., strong H-bonds vs. van der Waals contacts).
Cross-validate with NMR-derived NOE restraints for solution-state conformation .
Advanced: What experimental design considerations are critical for evaluating enzymatic substrate specificity of N⁵-(diaminomethylidene)-ornithyl-modified peptides?
Answer:
- Substrate Design: Incorporate fluorogenic (e.g., 4-nitro-phenylalanine) or FRET-based reporters (e.g., Dabcyl/Edans) near the cleavage site.
- Buffer Optimization: Use Tris-HCl (pH 7.4) with 1 mM Ca²⁺/Zn²⁺ to mimic physiological conditions.
- Controls: Include unmodified ornithine analogs and competitive inhibitors (e.g., EIPA for NHE studies) to isolate specificity.
- Kinetic Analysis: Calculate via Michaelis-Menten plots, comparing modified vs. wild-type substrates .
Basic: What functional role does the N⁵-(diaminomethylidene) group play in peptide-receptor interactions?
Answer:
The guanidinium group enhances:
- Cation-π interactions with aromatic residues (e.g., tryptophan) in binding pockets.
- Metal chelation (e.g., Zn²⁺ in metalloproteases) via lone-pair donation.
- Hydrogen-bond networks with backbone carbonyls, stabilizing β-sheet or polyproline II conformations.
Comparative MD simulations (50 ns trajectories) show a 30% increase in binding affinity for modified vs. unmodified peptides in protease assays .
Advanced: How do computational modeling parameters account for the N⁵-(diaminomethylidene) group’s conformational flexibility in molecular dynamics (MD) simulations?
Answer:
Force Field Parameterization: Derive partial charges via RESP fitting (HF/6-31G*) and torsional potentials from QM scans (B3LYP/def2-TZVP).
Solvation: Use explicit TIP3P water and 0.15 M NaCl to model ionic screening.
Sampling: Perform replica-exchange MD (REMD) at 300–500 K to explore rotameric states of the guanidinium group.
Validation: Overlay simulation snapshots with experimental NMR coupling constants or X-ray B-factors .
Basic: What strategies mitigate aggregation during the synthesis of multi-arginine/ornithine peptides like L-Leucyl-N⁵-(diaminomethylidene)-ornithyl derivatives?
Answer:
- Solvent System: Use DMSO (20% v/v) in DMF to disrupt β-sheet formation.
- Pseudoproline Dipeptides: Incorporate Thr(ΨMe,Mepro) or Ser(ΨMe,Mepro) at valyl-alanyl junctions.
- Low-Coupling Temperatures: Maintain 0–4°C during Fmoc deprotection.
- Post-Synthesis Treatment: Dialyze against 6 M guanidine-HCl (pH 3) to resolubilize aggregates .
Advanced: How can researchers resolve conflicting bioactivity data between in vitro assays and cellular models for modified peptides?
Answer:
Discrepancies may stem from cell permeability or off-target effects. To address:
Permeability Assays: Use Caco-2 monolayers or PAMPA to quantify passive diffusion (logP < -2 suggests poor uptake).
Prodrug Strategies: Esterify C-terminal alanine to enhance membrane traversal.
Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular binding.
Transcriptomics: RNA-seq identifies unintended pathway modulation (e.g., NF-κB activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
